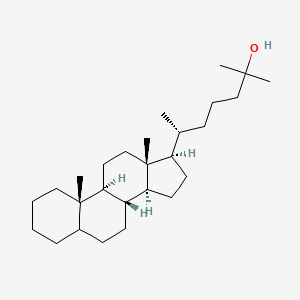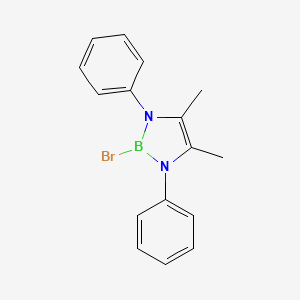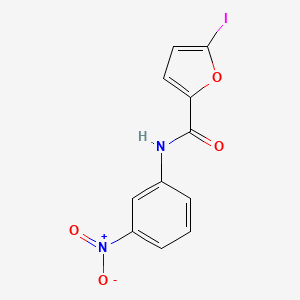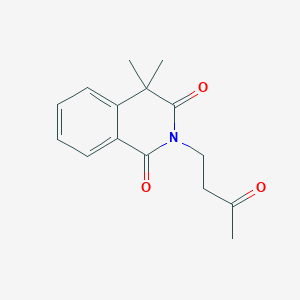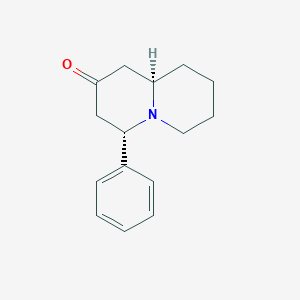
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one is a complex organic compound with a unique structure that includes a quinolizidine core
Preparation Methods
One common synthetic route involves the Diels-Alder reaction, followed by reduction and cyclization steps . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and the use of specific catalysts.
Chemical Reactions Analysis
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the quinolizidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one can be compared with other similar compounds, such as:
Quinolizidine alkaloids: These compounds share the quinolizidine core but differ in their substituents and biological activities.
Piperidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their overall molecular framework.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
63459-11-0 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(4S,9aR)-4-phenyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-10-13-8-4-5-9-16(13)15(11-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-,15+/m1/s1 |
InChI Key |
GVLOLVDJXPJOEA-HIFRSBDPSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)CC(=O)C[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CCN2C(C1)CC(=O)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


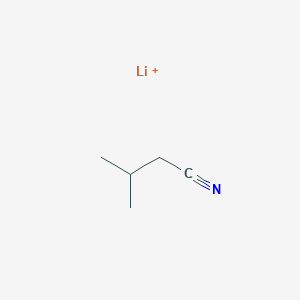

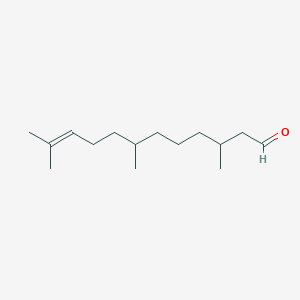

![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
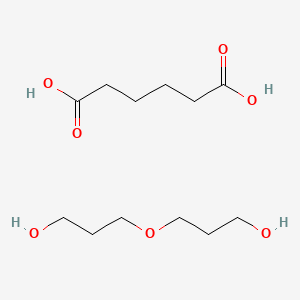
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)

